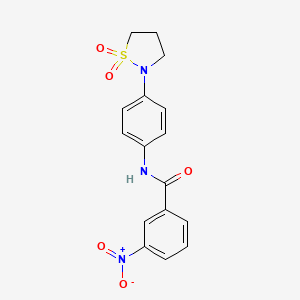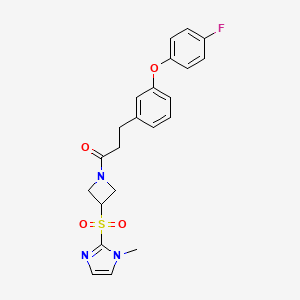
4-((2,6-dimethylmorpholino)sulfonyl)-N-(1,3,4-thiadiazol-2-yl)benzamide
Übersicht
Beschreibung
The chemical compound “4-((2,6-dimethylmorpholino)sulfonyl)-N-(1,3,4-thiadiazol-2-yl)benzamide” is a versatile material used in scientific research. It offers a myriad of applications, from drug discovery to material science, owing to its unique properties and structural diversity. The molecular formula is C15H18N4O4S2 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) was used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole (s) . Using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared .Molecular Structure Analysis
The molecular structure of “4-((2,6-dimethylmorpholino)sulfonyl)-N-(1,3,4-thiadiazol-2-yl)benzamide” includes a morpholinyl group, a sulfonyl group, a thiadiazol group, and a benzamide group . The average mass is 382.458 Da and the monoisotopic mass is 382.076935 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole (s) . This is followed by the reaction with triethylamine and chloroacetylchloride to form the final product .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C15H18N4O4S2, an average mass of 382.458 Da, and a monoisotopic mass of 382.076935 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research in the field of chemistry has led to the synthesis of various sulfonyl benzamide derivatives, including those containing 1,3,4-thiadiazole moieties, which are of interest due to their potential biological activities. For example, the synthesis and characterization of compounds with similar structures have been extensively studied, demonstrating the importance of these compounds in medicinal chemistry and drug design. Studies have shown that modifying the sulfonyl benzamide structure can lead to significant changes in biological activity, emphasizing the need for detailed structural analysis and synthesis methods (Adhami et al., 2012).
Biological and Pharmacological Screening
Compounds similar to "4-((2,6-dimethylmorpholino)sulfonyl)-N-(1,3,4-thiadiazol-2-yl)benzamide" have been evaluated for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, certain sulfonyl benzamide derivatives have been synthesized and tested for their antiproliferative activities against various cancer cell lines, showing promising results (Mert et al., 2014). These studies contribute to understanding the therapeutic potential of such compounds.
Potential as Carbonic Anhydrase Inhibitors
Some derivatives of sulfonyl benzamide, especially those incorporating 1,3,4-thiadiazole, have been investigated for their inhibitory effects on carbonic anhydrase enzymes, which are crucial for various physiological processes. Research has shown that these compounds can exhibit significant inhibitory activity against different isozymes of carbonic anhydrase, making them potential candidates for treating conditions like glaucoma (Supuran et al., 2005).
Antiviral Activities
The antiviral potential of sulfonamide derivatives, including those structurally related to "4-((2,6-dimethylmorpholino)sulfonyl)-N-(1,3,4-thiadiazol-2-yl)benzamide", has also been explored. Novel synthesis methods have enabled the development of compounds tested against a range of viruses, highlighting the versatility of these molecules in addressing various viral infections (Selvam et al., 2007).
Eigenschaften
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S2/c1-10-7-19(8-11(2)23-10)25(21,22)13-5-3-12(4-6-13)14(20)17-15-18-16-9-24-15/h3-6,9-11H,7-8H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLITBYKJBVFPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330554 | |
| Record name | 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85200063 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide | |
CAS RN |
325729-52-0 | |
| Record name | 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2530165.png)
![1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2530166.png)
![2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2530167.png)

![4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2530172.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2530175.png)


![3-(4-chlorophenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2530179.png)


![methyl 4-methoxy-3-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B2530184.png)
